N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring an array of functional groups, including pyrazole, oxadiazole, and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves several key steps:
Formation of the Pyrazole Ring: The synthesis starts with the formation of the pyrazole ring by condensing hydrazine with ethyl acetoacetate, followed by ethylation.
Construction of the Oxadiazole Ring: This is typically achieved through cyclization of acyl hydrazides with carbon disulfide in the presence of base.
Attachment of the Thiadiazole Moiety: The thiadiazole ring is introduced through a reaction involving thiosemicarbazide and subsequent cyclization.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing reaction conditions to ensure high yield and purity. This often includes temperature control, choice of solvents, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, especially at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the various functional groups in the molecule, like reducing the oxadiazole ring.
Substitution: Nucleophilic substitution reactions are common, particularly at positions adjacent to nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employs reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Involves nucleophiles like sodium azide or alkyl halides under mild conditions.
Major Products
Oxidation: Can form sulfoxides or sulfones.
Reduction: Leads to alcohols or amines.
Substitution: Results in functionalized derivatives with new substituent groups.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules due to its reactive functional groups.
Biology
In biological research, it can act as a probe or ligand in biochemical assays, interacting with specific enzymes or receptors to elucidate their functions.
Medicine
Potential medical applications include acting as a pharmacophore in drug design, aiming for therapeutic targets such as cancer cells or microbial infections.
Industry
Industrially, the compound might be utilized in the development of new materials with specific properties, such as sensors or catalysts.
Mechanism of Action
The effects of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide are mediated through its interaction with various molecular targets. These targets include enzymes and receptors in biological systems, where the compound can inhibit or activate pathways, resulting in desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
Conclusion
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a multifaceted compound with significant implications across various fields of research and industry. Its diverse reactivity and potential for functionalization make it a valuable asset in scientific exploration and technological advancement.
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2S/c1-3-5-10-12(24-20-18-10)14(22)15-7-11-17-13(19-23-11)9-6-16-21(4-2)8-9/h6,8H,3-5,7H2,1-2H3,(H,15,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZRDZRCCRLMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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